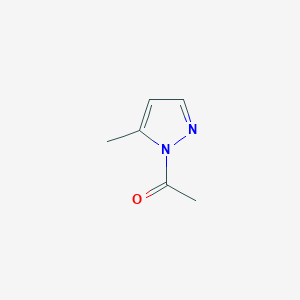
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and an ethanone group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated or nitrated pyrazole derivatives.
科学的研究の応用
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators. The compound’s anticancer properties are believed to result from the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
類似化合物との比較
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a methyl group at the 3-position.
1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one: Contains a phenyl group instead of a methyl group.
1-(5-Methyl-1H-pyrazol-1-yl)propan-1-one: Features a propanone group instead of an ethanone group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
114906-08-0 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
1-(5-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8(5)6(2)9/h3-4H,1-2H3 |
InChIキー |
HKBYBOOLSHHDFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


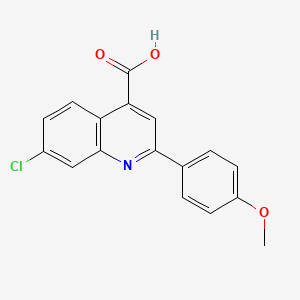

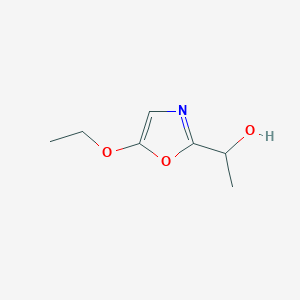
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
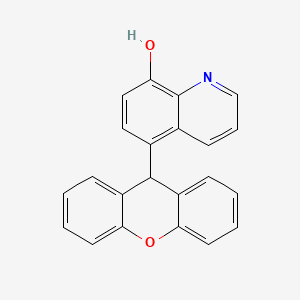
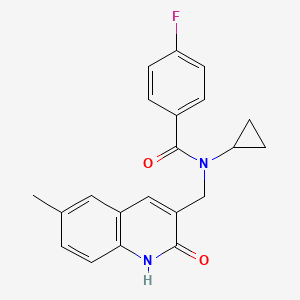
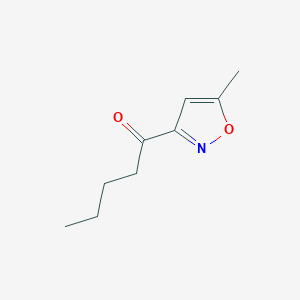
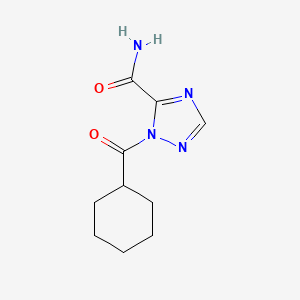

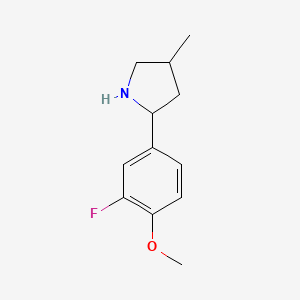
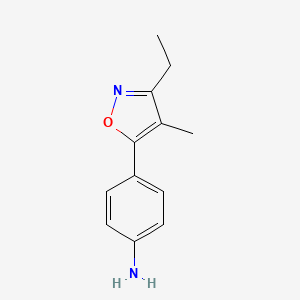
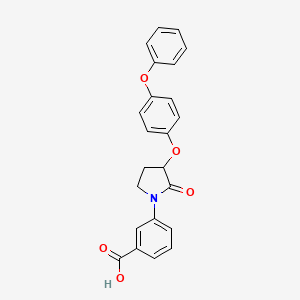
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

